

An In-Depth Technical Guide to "Compound 29": A Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 7,7,9-Trimethyl-1-oxa-4-
azaspiro[4.5]decane

Cat. No.: B13297554

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This guide provides a comprehensive technical overview of "Compound 29," a significant pharmaceutical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, applications, and safe handling. The structure of this document is designed to provide a deep and logical exploration of the subject, moving from fundamental characteristics to practical applications and safety protocols.

Introduction: The Pivotal Role of Intermediates in Drug Development

In the intricate process of drug discovery and development, pharmaceutical intermediates are the foundational building blocks for active pharmaceutical ingredients (APIs).[1] The quality and characteristics of these intermediates directly influence the efficacy, safety, and stability of the final drug product.[1] "Compound 29" has emerged as a crucial intermediate with broad applications, particularly in the synthesis of innovative drugs.[2] Its unique chemical structure and stable physicochemical properties make it a valuable starting material for the synthesis of complex drug molecules.[2] This guide will delve into the technical details of "Compound 29,"

providing a thorough understanding of its role and utility in modern pharmaceutical development.

Physicochemical Characteristics of "Compound 29"

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its successful application in drug synthesis.[3] These properties dictate its behavior in different chemical environments and inform its handling and storage requirements.[3]

Chemical Structure and Functional Groups

The molecular architecture of "Compound 29" is characterized by multiple active functional groups, which are responsible for its high reactivity in organic synthesis.[2] The specific stereoconfiguration of the molecule plays a direct role in how it interacts with other molecules during the synthesis of the final API.[2] These structural features allow for convenient modifications, providing medicinal chemists with ample opportunities for structural alterations to optimize the biological activity of the target drug.[2]

Physical Properties

At ambient temperature and pressure, "Compound 29" typically presents as a white to off-white crystalline powder.[2] It exhibits a high melting point and good thermal stability, which are advantageous for manufacturing processes.[2] The solubility of "Compound 29" is highly dependent on the solvent used. It is readily soluble in polar organic solvents like methanol and ethanol, but it is nearly insoluble in non-polar solvents such as n-hexane.[2] This differential solubility is a key factor in its purification and crystallization processes.[2] It is important to note that "Compound 29" may undergo structural changes in acidic or alkaline conditions, necessitating strict pH control during its use and storage.[2]

Table 1: Summary of Physicochemical Properties of "Compound 29"

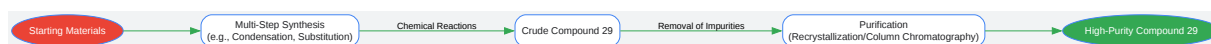
| Property | Description |
|-------------------|---|
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Good solubility in polar organic solvents (e.g., methanol, ethanol); Almost insoluble in non-polar solvents (e.g., n-hexane)[2] |
| Thermal Stability | Good thermal stability with a high melting point[2] |
| pH Sensitivity | May undergo structural changes under acidic or alkaline conditions[2] |

Synthesis and Manufacturing of "Compound 29"

The industrial-scale production of "Compound 29" typically involves multi-step synthetic pathways.[2] These routes begin with readily available starting materials that undergo a series of chemical reactions, such as condensation or substitution, to yield the final product.[2]

Key Reaction Parameters and Purification

Precise control over reaction parameters, including temperature, catalyst concentration, and reaction time, is critical to achieving high yields and purity.[2] The purification of intermediates is a particularly crucial step in the manufacturing process.[2] Common purification techniques for "Compound 29" include recrystallization and column chromatography, which are effective in removing by-products and other impurities.[2]



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Caption: General synthesis workflow for "Compound 29".

Quality Control and Analytical Methodology

Rigorous quality control is a cornerstone of pharmaceutical intermediate manufacturing to ensure the safety and efficacy of the final drug product.[1][4]

Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the primary analytical method used to determine the purity of "Compound 29".[2] By measuring the peak areas at specific wavelengths, the product's content can be accurately calculated.[2] Different batches of "Compound 29" typically achieve a purity of over 97%, with some batches reaching as high as 99%.[2]

Table 2: Quality Control Parameters for "Compound 29"

| Parameter | Analytical Method | Typical Specification |
|---------------------|---|---|
| Purity | High-Performance Liquid Chromatography (HPLC) | >97%, with some batches up to 99%[2] |
| Moisture Content | Karl Fischer Titration | As per pharmaceutical raw material standards[2] |
| Residual Solvents | Gas Chromatography (GC) | As per pharmaceutical raw material standards[2] |
| Heavy Metal Content | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | As per pharmaceutical raw material standards[2] |

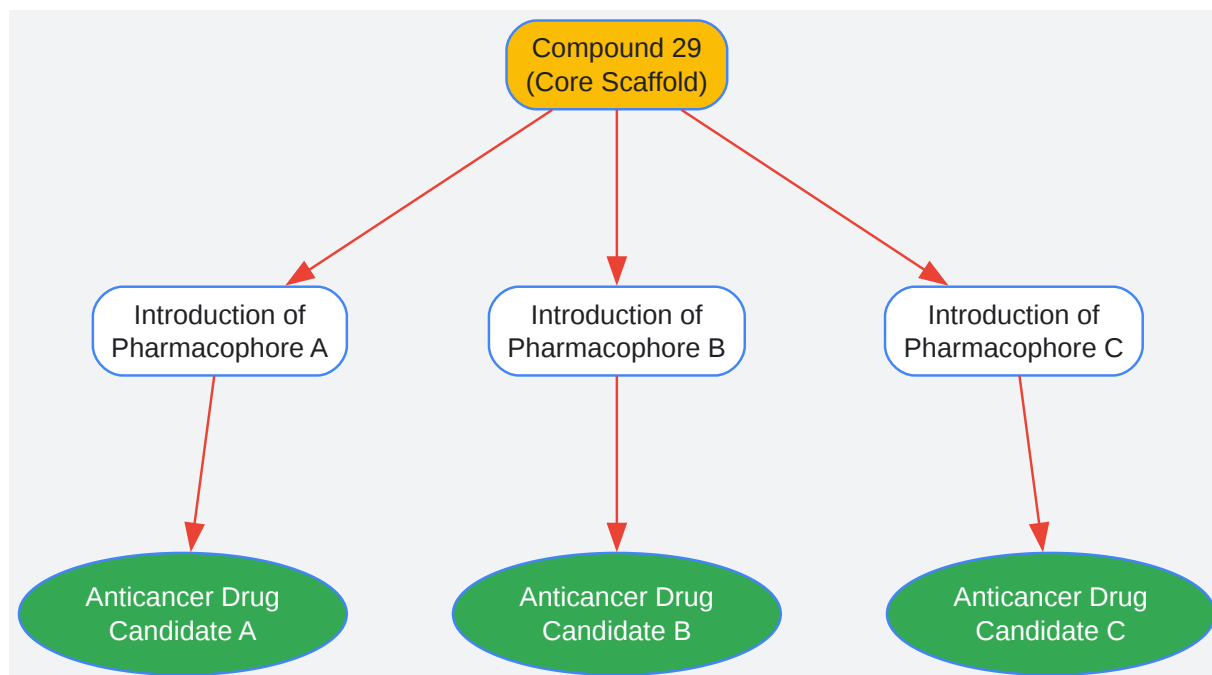
Applications in Drug Development

As a versatile pharmaceutical intermediate, "Compound 29" plays a critical role in several innovative drug synthesis pathways.[2]

Role as a Core Scaffold

The functional groups within the molecular structure of "Compound 29" allow for straightforward further structural modifications.[2] This makes it an ideal core scaffold for medicinal chemists to introduce different pharmacophores, thereby optimizing the biological activity of the resulting

compounds.[2] In the development of anticancer drugs, "Compound 29" often serves as this foundational structure.[2]



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Caption: "Compound 29" as a central scaffold in drug design.

Safety, Handling, and Storage

Adherence to proper safety, handling, and storage protocols is paramount when working with any chemical intermediate to ensure personnel safety and maintain product integrity.

Toxicological Profile and Safety

Toxicological studies on "Compound 29" indicate a relatively safe usage profile within appropriate dose ranges.[2] Acute toxicity tests have established a median lethal dose (LD50) in experimental animals that falls within acceptable safety limits.[2] Long-term exposure studies have not shown any evident genotoxicity or carcinogenicity.[2] Metabolic products are primarily excreted through the kidneys without significant accumulation.[2]

Personal Protective Equipment (PPE) and Handling

When handling "Compound 29," it is essential to use appropriate personal protective equipment, including safety goggles, gloves, and a dust mask.[2] All handling procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[5]

Storage Conditions

To maintain its chemical stability, "Compound 29" should be stored in tightly sealed containers in a cool, dry place, protected from direct sunlight and humid environments.[2] The recommended storage temperature is between 2-8°C, which allows its physical and chemical properties to remain stable for at least 24 months.[2] Accelerated stability tests indicate that the primary degradation pathways are hydrolysis and oxidation when exposed to high temperatures and humidity.[2] Therefore, it is crucial to avoid contact with strong oxidizing agents, and solutions prepared from "Compound 29" should be used promptly.[2]

Table 3: Handling and Storage Recommendations for "Compound 29"

| Aspect | Recommendation |
|-------------------------------------|---|
| Personal Protective Equipment (PPE) | Safety goggles, gloves, dust mask[2] |
| Handling Environment | Well-ventilated area or under a chemical fume hood[5] |
| Storage Temperature | 2-8°C[2] |
| Storage Container | Tightly sealed containers[2] |
| Conditions to Avoid | Direct sunlight, high humidity, contact with strong oxidizing agents[2] |

Conclusion: The Future Outlook for "Compound 29" in Pharmaceutical Innovation

"Compound 29" stands out as a pharmaceutical intermediate of significant value due to its versatile chemical nature, stable properties, and crucial role as a building block in the synthesis of innovative drugs, particularly in the realm of anticancer therapies.[2] Its well-defined physicochemical characteristics and established synthesis and quality control protocols provide

a solid foundation for its application in drug development. As research continues to uncover new therapeutic targets and molecular pathways, the adaptability of "Compound 29" as a core scaffold will likely lead to its use in the development of a new generation of targeted therapies. The continued focus on optimizing its synthesis and exploring its potential in diverse therapeutic areas will undoubtedly solidify its importance in the future of pharmaceutical innovation.

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